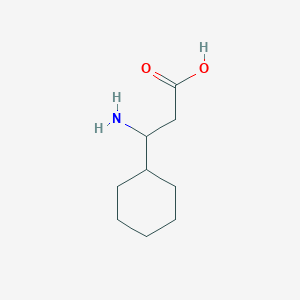

3-氨基-3-环己基丙酸

描述

3-Amino-3-cyclohexylpropanoic acid is a compound of interest in the field of organic chemistry, particularly in the synthesis of peptides and complex organic molecules.

Synthesis Analysis

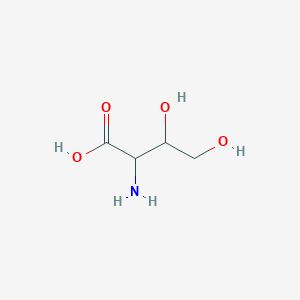

- Alonso et al. (2005) described an enantioselective synthesis method starting from ethyl 3-cyclohexyl-2,3-dihydroxypropanoate, which is easily accessible through Sharpless asymmetric dihydroxylation (Alonso, Santacana, Rafecas, & Riera, 2005).

- Cong and Yao (2006) synthesized a related compound, (3R,4R,5S)-4-acetylamino-5-amino-3-hydroxy-cyclohex-1-ene-carboxylic acid ethyl ester, using L-serine as a starting material (Cong & Yao, 2006).

Molecular Structure Analysis

- Tornøe, Christensen, and Meldal (2002) reported on the structural aspects of related compounds involving [1,2,3]-triazoles, providing insights into the molecular structure and synthesis of similar compounds (Tornøe, Christensen, & Meldal, 2002).

Chemical Reactions and Properties

- Seebach et al. (1998) reported on the synthesis and properties of β-peptides containing 3-aminopropanoic acid derivatives, contributing to the understanding of the compound's chemical behavior (Seebach et al., 1998).

Physical Properties Analysis

- Yang et al. (2015) synthesized highly conformationally-constrained α-amino acid derivatives, which can help in understanding the physical properties of similar compounds (Yang et al., 2015).

科学研究应用

Synthesis of Biologically Active Compounds : A study presented a one-pot synthesis method for producing 3-amino-3-arylpropionic acids, including 3-Amino-3-cyclohexylpropanoic acid. This method is significant for generating compounds of interest in medicinal and pharmaceutical chemistry (Tan & Weaver, 2002).

Drug Discovery and Pharmacological Applications : Geminally disubstituted β-amino acids, related to 3-Amino-3-cyclohexylpropanoic acid, have been identified as a new turn motif for β-peptides, offering potential in drug discovery and pharmacology (Seebach et al., 1998).

Enantioselective Synthesis for Pharmaceutical Use : The enantioselective synthesis of (2R,3R)-2-(tert-butoxycarbonyl)amino-3-cyclohexyl-3-hydroxypropanoic acid, a related compound, demonstrates a practical method for preparing enantiomers of cyclohexyl amino acids, essential in pharmaceutical manufacturing (Alonso et al., 2005).

Cancer Cell Labeling and Peptide Modification : A study involving the synthesis of a tetrazine-containing amino acid, closely related to 3-Amino-3-cyclohexylpropanoic acid, showed excellent stability in biological media and potential for cancer cell labeling and peptide modification (Ni et al., 2015).

Synthesis of Functionalized Cycloalkene Skeletons : Research on synthesizing functionalized cycloalkene skeletons, such as (3R,4R,5S)-4-acetylamino-5-amino-3-hydroxy-cyclohex-1-ene-carboxylic acid ethyl ester using L-serine, highlights an alternative route relevant to compounds like 3-Amino-3-cyclohexylpropanoic acid (Cong & Yao, 2006).

Role in Cerebral Ischaemia : A study found that 3-aminopropanal, a derivative of 3-Amino-3-cyclohexylpropanoic acid, formed during cerebral ischaemia, causes lysosomal rupture and cell death (Li et al., 2003).

Enantioselective Synthesis of β-Alanine Derivatives : Research on the enantioselective synthesis of 2-substituted 3-aminopropanoic acid derivatives, which are β-analogues of aromatic amino acids, is relevant to understanding the chemical behavior of 3-Amino-3-cyclohexylpropanoic acid (Arvanitis et al., 1998).

安全和危害

The safety information for 3-Amino-3-cyclohexylpropanoic acid includes the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301+P312+P330, P302+P352+P312, P363, P402+P404, and P501 .

Relevant Papers One relevant paper is “High-performance liquid chromatographic separation of unusual β3-amino acid enantiomers in different chromatographic modes on Cinchona alkaloid-based zwitterionic chiral stationary phases” which discusses the separation of β3-amino acid enantiomers, including 3-Amino-3-cyclohexylpropanoic acid .

属性

IUPAC Name |

3-amino-3-cyclohexylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h7-8H,1-6,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGRSAFKZAGGXJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90926285 | |

| Record name | 3-Amino-3-cyclohexylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90926285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-cyclohexylpropanoic acid | |

CAS RN |

129042-71-3 | |

| Record name | β-Aminocyclohexanepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129042-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-3-cyclohexylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90926285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

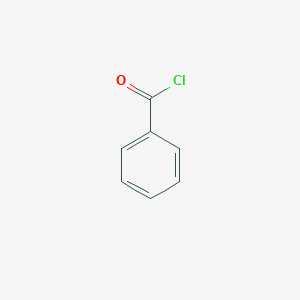

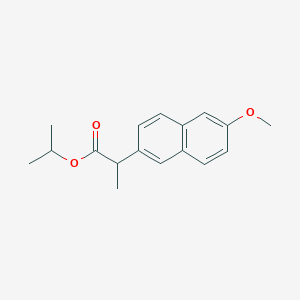

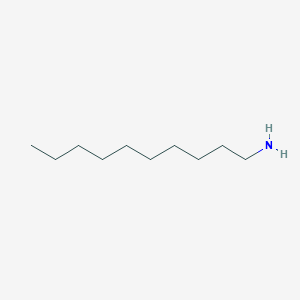

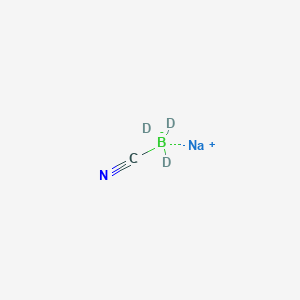

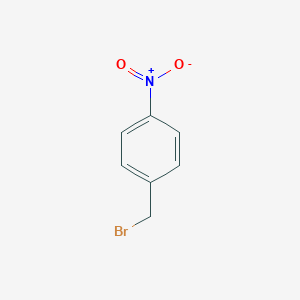

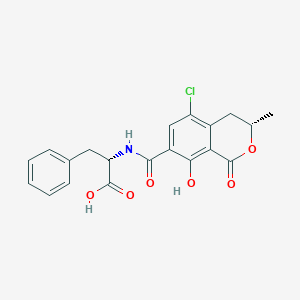

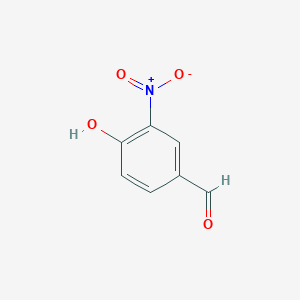

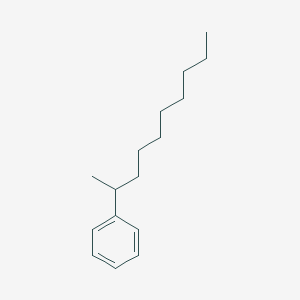

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。